

# Application Notes and Protocols: CCZ01048 in Preclinical Melanoma Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCZ01048  |           |
| Cat. No.:            | B12417215 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**CCZ01048** is a promising α-melanocyte-stimulating hormone (α-MSH) analogue with high affinity for the melanocortin 1 receptor (MC1R), a key protein expressed in the majority of melanomas.[1][2] This characteristic makes **CCZ01048**, particularly when labeled with a radionuclide like Gallium-68 (<sup>68</sup>Ga), a potent agent for preclinical research in melanoma, primarily in the context of positron emission tomography (PET) imaging and potential theranostic applications.[3][4] These application notes provide a comprehensive overview of the use of **CCZ01048** in preclinical melanoma models, including its mechanism of action, key quantitative data, and detailed experimental protocols.

#### Mechanism of Action

**CCZ01048** is an analogue of  $\alpha$ -MSH and functions as a ligand for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) that is overexpressed on the surface of most melanoma cells. Upon binding of **CCZ01048** to MC1R, the receptor is activated, initiating a downstream signaling cascade. This targeted binding allows for the specific delivery of conjugated payloads, such as imaging agents or therapeutic radionuclides, to melanoma cells.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **CCZ01048** from preclinical studies.

Table 1: In Vitro Binding Affinity of CCZ01048

| Compound | Target Receptor | Cell Line | Kı (nM) |
|----------|-----------------|-----------|---------|
| CCZ01048 | MC1R            | B16F10    | 0.31    |

 $K_i$  (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower  $K_i$  value indicates a higher binding affinity.

Table 2: In Vivo Tumor Uptake of 68Ga-CCZ01048 in Murine Melanoma Models

| Melanoma Model   | Tumor Uptake (%ID/g ± SD) at 1h p.i. | Tumor Uptake (%ID/g ± SD)<br>at 2h p.i. |
|------------------|--------------------------------------|-----------------------------------------|
| B16F10 (murine)  | 12.3 ± 3.3                           | 21.9 ± 4.6                              |
| SK-MEL-1 (human) | 6.15 ± 0.22                          | Not Reported                            |

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection. SD: standard deviation.

Table 3: Biodistribution of <sup>68</sup>Ga-**CCZ01048** in B16F10 Tumor-Bearing Mice (1h p.i.)



| Organ   | Uptake (%ID/g ± SD) |
|---------|---------------------|
| Blood   | 0.13 ± 0.02         |
| Heart   | 0.11 ± 0.02         |
| Lungs   | 0.31 ± 0.06         |
| Liver   | 0.45 ± 0.07         |
| Spleen  | 0.13 ± 0.02         |
| Kidneys | 4.7 ± 0.5           |
| Muscle  | 0.06 ± 0.01         |
| Bone    | 0.31 ± 0.06         |

## **Experimental Protocols**

1. In Vitro MC1R Competition Binding Assay

This protocol is designed to determine the binding affinity of **CCZ01048** to the MC1R in melanoma cells.

#### Materials:

- B16F10 melanoma cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl<sub>2</sub>, 1 mM MgSO<sub>4</sub>, 100 mM NaCl, 0.2% BSA, pH 7.2)
- Radiolabeled ligand (e.g., [ $^{125}I$ ]NDP- $\alpha$ -MSH)
- Unlabeled CCZ01048
- 96-well plates
- Scintillation counter



#### Procedure:

- Culture B16F10 cells to 80-90% confluency.
- Harvest cells and resuspend in binding buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
- In a 96-well plate, add 50 μL of cell suspension to each well.
- Add 50 μL of binding buffer containing a fixed concentration of the radiolabeled ligand.
- Add 50  $\mu$ L of binding buffer containing varying concentrations of unlabeled **CCZ01048** (e.g.,  $10^{-12}$  to  $10^{-6}$  M).
- For total binding, add 50 μL of binding buffer without any competitor.
- For non-specific binding, add 50  $\mu$ L of a high concentration of a non-radiolabeled competitor (e.g., 1  $\mu$ M NDP- $\alpha$ -MSH).
- Incubate the plate at 37°C for 1 hour with gentle agitation.
- Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
- Determine the amount of radioactivity on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of **CCZ01048** and determine the IC<sub>50</sub> value. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.
- 2. Receptor Internalization Assay

This protocol measures the rate and extent of **CCZ01048** internalization into melanoma cells upon binding to MC1R.

#### Materials:

- B16F10 melanoma cells
- · Cell culture medium



- Radiolabeled CCZ01048 (e.g., <sup>68</sup>Ga-CCZ01048)
- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

#### Procedure:

- Seed B16F10 cells in 24-well plates and grow to confluency.
- Wash the cells with serum-free medium.
- Add radiolabeled CCZ01048 in serum-free medium to each well and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
- At each time point, place the plate on ice and wash the cells with ice-cold PBS.
- To determine the surface-bound radioactivity, add ice-cold acid wash buffer to the cells for 5-10 minutes on ice to strip the surface-bound ligand. Collect the supernatant.
- To determine the internalized radioactivity, lyse the cells with lysis buffer and collect the lysate.
- Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
- Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (surface-bound + internalized).
- 3. In Vivo PET Imaging and Biodistribution Studies

This protocol outlines the procedure for performing PET imaging and biodistribution studies in a preclinical melanoma model.

#### **Animal Model:**



- C57BL/6J mice are typically used for the B16F10 syngeneic melanoma model.
- Immunodeficient mice (e.g., NSG) are used for human melanoma xenograft models like SK-MEL-1.

#### **Tumor Implantation:**

- Harvest B16F10 or SK-MEL-1 cells and resuspend in sterile PBS or Matrigel.
- Subcutaneously inject approximately 1 x 10<sup>6</sup> cells into the flank or shoulder of the mouse.
- Allow tumors to grow to a suitable size (e.g., 100-300 mm<sup>3</sup>) for imaging and biodistribution studies.

#### PET Imaging Protocol:

- Anesthetize the tumor-bearing mouse using isoflurane.
- Intravenously inject approximately 4-6 MBq of <sup>68</sup>Ga-**CCZ01048** via the tail vein.
- Acquire dynamic or static PET scans at specified time points (e.g., 1 and 2 hours postinjection).
- Reconstruct the PET images and perform image analysis to quantify tracer uptake in the tumor and other organs.

#### **Biodistribution Protocol:**

- Following the final imaging session, euthanize the mouse.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

## **Visualizations**



#### Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

MC1R Signaling Pathway Activated by CCZ01048





Click to download full resolution via product page

Preclinical Evaluation Workflow for CCZ01048

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CCZ01048|COA [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- To cite this document: BenchChem. [Application Notes and Protocols: CCZ01048 in Preclinical Melanoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417215#ccz01048-applications-in-preclinical-melanoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com